Ethyl 5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate
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Overview
Description
Ethyl 5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, a chlorophenyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate starting materials such as α-haloketones and amides.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzenethiol.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitrating agents or halogens.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(4-chlorophenyl)-1,3-oxazole-4-carboxylate
- Methyl 5-(4-chlorophenyl)-1,3-oxazole-4-carboxylate
Uniqueness
Ethyl 5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties and potential biological activities compared to its analogs.
This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
823219-87-0 |
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Molecular Formula |
C13H12ClNO3S |
Molecular Weight |
297.76 g/mol |
IUPAC Name |
ethyl 5-[(4-chlorophenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H12ClNO3S/c1-2-17-13(16)12-7-10(18-15-12)8-19-11-5-3-9(14)4-6-11/h3-7H,2,8H2,1H3 |
InChI Key |
RAHUOLTVBVIILS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)CSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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